Methyl 3-(cyclohexylamino)but-2-enoate
Description
Methyl 3-(cyclohexylamino)but-2-enoate is an α,β-unsaturated ester characterized by a cyclohexylamino substituent at the β-position. Its structure combines a conjugated enoate system with a secondary amine group, making it a versatile intermediate in organic synthesis, particularly for cytotoxic quinone-amino acid conjugates . The compound’s reactivity is influenced by the electron-withdrawing ester group and the nucleophilic cyclohexylamino moiety, enabling participation in Michael additions and cyclization reactions.
Properties
CAS No. |
920312-35-2 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
methyl 3-(cyclohexylamino)but-2-enoate |
InChI |
InChI=1S/C11H19NO2/c1-9(8-11(13)14-2)12-10-6-4-3-5-7-10/h8,10,12H,3-7H2,1-2H3 |
InChI Key |
CSMATKAEQPOPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)NC1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Amino Substituents
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Phosphorylated Analogues: Mevinphos demonstrates how replacing the amino group with a phosphoryloxy moiety shifts functionality from pharmaceutical intermediates to pesticidal activity.
Enoate Esters with Aromatic and Heterocyclic Modifications
Compounds such as Methyl (S,Z)-3-[(3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl)amino]but-2-enoate (4g) and Methyl 2-benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate (3b) feature aromatic or heterocyclic substituents. These modifications:
- Alter solubility: Indole-containing derivatives (e.g., 4g) exhibit lower solubility in polar solvents compared to cyclohexylamino analogues due to hydrophobic interactions .
Substituent Effects on Spectroscopic Properties
Table 2: Spectroscopic Comparison of Selected Compounds
Key Insights :
- The enoate C=O stretch (~1700 cm⁻¹) is consistent across analogues, while additional carbonyls (e.g., benzoyl in compound 8 ) appear at higher wavenumbers (~1670–1735 cm⁻¹).
- $^1$H-NMR signals for the enolic proton (δ 5.7–6.3 ppm) confirm conjugation, with aromatic or cyclohexyl protons influencing chemical shifts.
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